Ethyl 5-bromo-2-nitrobenzoate
Overview
Description
Ethyl 5-bromo-2-nitrobenzoate is an organic compound with the molecular formula C9H8BrNO4. It is a derivative of benzoic acid, where the hydrogen atoms at positions 5 and 2 on the benzene ring are substituted by bromine and nitro groups, respectively. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry .
Scientific Research Applications
Ethyl 5-bromo-2-nitrobenzoate is widely used in scientific research due to its versatility as a synthetic intermediate. Some of its applications include:
Chemistry: Used in the synthesis of complex organic molecules and as a building block in the preparation of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and as a precursor for bioactive compounds.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Safety and Hazards
Mechanism of Action
Target of Action
Ethyl 5-bromo-2-nitrobenzoate is primarily used in organic synthesis, particularly in the Suzuki–Miyaura cross-coupling reaction . The primary targets of this compound are the palladium (II) complexes involved in the reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . This process involves the transfer of an organic group from boron to palladium . The compound’s bromine and nitro groups play crucial roles in this process .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is the main biochemical pathway affected by this compound . This reaction is a type of palladium-catalyzed cross-coupling reaction, which is widely used to form carbon-carbon bonds . The downstream effects include the formation of new organic compounds through the coupling of two different organic groups .
Pharmacokinetics
Its stability, reactivity, and solubility can impact its bioavailability in the reaction environment .
Result of Action
The result of the action of this compound is the formation of new carbon-carbon bonds through the Suzuki–Miyaura coupling reaction . This leads to the synthesis of new organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 5-bromo-2-nitrobenzoate can be synthesized through a multi-step process involving the nitration and bromination of benzoic acid derivatives. One common method involves the esterification of 5-bromo-2-nitrobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid . The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification reactions. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and yield. The reaction conditions are optimized to minimize by-products and ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-bromo-2-nitrobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Ester Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid under reflux conditions.
Major Products Formed
Nucleophilic Substitution: Substituted benzoates with various functional groups.
Reduction: Ethyl 5-amino-2-nitrobenzoate.
Ester Hydrolysis: 5-bromo-2-nitrobenzoic acid and ethanol.
Comparison with Similar Compounds
Ethyl 5-bromo-2-nitrobenzoate can be compared with other similar compounds such as:
Ethyl 3-bromo-5-nitrobenzoate: Similar structure but with different substitution pattern, leading to different reactivity and applications.
Methyl 2-bromo-5-nitrobenzoate: Similar functional groups but with a methyl ester instead of an ethyl ester, affecting its physical and chemical properties.
This compound is unique due to its specific substitution pattern, which imparts distinct reactivity and makes it suitable for various specialized applications in research and industry.
Properties
IUPAC Name |
ethyl 5-bromo-2-nitrobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO4/c1-2-15-9(12)7-5-6(10)3-4-8(7)11(13)14/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMUKXBWMOBHXHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60657872 | |
Record name | Ethyl 5-bromo-2-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60657872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
857895-53-5 | |
Record name | Ethyl 5-bromo-2-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60657872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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